5-Acenaphthylenesulfonic acid, 1,2-dihydro-

Fluorescent derivatization HPLC Amino acid analysis

5-Acenaphthylenesulfonic acid, 1,2-dihydro- (IUPAC: 1,2-dihydroacenaphthylene-5-sulfonic acid; also known as acenaphthene-5-sulfonic acid or DAAS), is a sulfonated polycyclic aromatic hydrocarbon with molecular formula C₁₂H₁₀O₃S and molecular weight 234.27 g·mol⁻¹. The compound features a partially hydrogenated acenaphthylene (acenaphthene) ring system bearing a single sulfonic acid substituent at the 5-position.

Molecular Formula C12H10O3S
Molecular Weight 234.27 g/mol
CAS No. 53700-79-1
Cat. No. B1619456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Acenaphthylenesulfonic acid, 1,2-dihydro-
CAS53700-79-1
Molecular FormulaC12H10O3S
Molecular Weight234.27 g/mol
Structural Identifiers
SMILESC1CC2=CC=C(C3=CC=CC1=C23)S(=O)(=O)O
InChIInChI=1S/C12H10O3S/c13-16(14,15)11-7-6-9-5-4-8-2-1-3-10(11)12(8)9/h1-3,6-7H,4-5H2,(H,13,14,15)
InChIKeyXXACHQRFXDSJNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Acenaphthylenesulfonic Acid, 1,2-Dihydro- (CAS 53700-79-1): Core Chemical Identity and Procurement-Grade Characteristics


5-Acenaphthylenesulfonic acid, 1,2-dihydro- (IUPAC: 1,2-dihydroacenaphthylene-5-sulfonic acid; also known as acenaphthene-5-sulfonic acid or DAAS), is a sulfonated polycyclic aromatic hydrocarbon with molecular formula C₁₂H₁₀O₃S and molecular weight 234.27 g·mol⁻¹ [1]. The compound features a partially hydrogenated acenaphthylene (acenaphthene) ring system bearing a single sulfonic acid substituent at the 5-position. It is classified as a strong organic acid, appears as a colorless crystalline solid, and exhibits high solubility in water, ethanol, and ether . The sulfonic acid group enables facile conversion to a versatile family of derivatives—including the sulfonyl chloride, sulfonyl hydrazide, sodium salt (CAS 31202-24-1), and potassium salt—each serving distinct roles in fluorescent labeling, chromatographic analysis, and dye/pigment intermediate chemistry .

Why Naphthalene-Based or Positional-Isomer Sulfonic Acids Cannot Replace 5-Acenaphthylenesulfonic Acid, 1,2-Dihydro- for Quantitative Fluorescence Applications


Although sulfonic acid derivatives of naphthalene (e.g., dansyl acid, CAS 4272-77-9) and positional isomers such as acenaphthene-3-sulfonic acid share the sulfonic acid functional group, their performance profiles differ substantially in both fluorescence output and chemical reactivity. The acenaphthene core of the target compound provides a fluorescence quantum yield 2.6-fold greater than that of naphthalene [1], meaning that labels constructed on the 5-acenaphthylenesulfonic acid scaffold intrinsically generate higher photon output than their naphthalene-based counterparts under equivalent excitation conditions. Furthermore, the 5-position sulfonation isomer yields a markedly different kinetic isomer distribution upon further electrophilic substitution compared to the 3-isomer, directly affecting the purity and composition of derived disulfonic acid products [2]. Substituting a generic naphthalenesulfonic acid or the 3-positional isomer therefore risks dramatic losses in detection sensitivity, derivatization rate, and product selectivity—all of which are quantifiable and material to procurement decisions in analytical chemistry, pharmaceutical intermediate synthesis, and fluorescent probe development.

Quantitative Differentiation Evidence: 5-Acenaphthylenesulfonic Acid, 1,2-Dihydro- Versus Closest Analogs


Fluorescence Intensity: Acenaphthene-5-Sulfonyl Chloride (AcNSCl) Derivatives vs. Dansyl Chloride Derivatives in HPLC Amino Acid Analysis

The acenaphthene-5-sulfonyl chloride (AcNSCl) derivative—prepared directly from 5-acenaphthylenesulfonic acid, 1,2-dihydro- as the precursor—produces fluorescent amino acid conjugates that are 10- to 25-fold more intensely fluorescent than the corresponding dansyl chloride (5-dimethylaminonaphthalene-1-sulfonyl chloride) derivatives when analyzed by HPLC with fluorescence detection [1]. This comparison was made using identical amino acid and peptide analytes (20 amino acids and 5 peptides) under standardized chromatographic conditions. Between-run analytical precision for the AcNSCl method yielded coefficients of variation of 2.8–7.3%, confirming robust reproducibility alongside the sensitivity gain [1]. The dansyl chloride label, despite being the historical gold standard for amine derivatization since its introduction in 1952, cannot match the photon yield of the acenaphthene-based label [2].

Fluorescent derivatization HPLC Amino acid analysis Detection sensitivity

Fluorescence Quantum Yield of the Acenaphthene Core vs. Naphthalene Core: The Fundamental Photophysical Advantage

The acenaphthene hydrocarbon core—the structural foundation of 5-acenaphthylenesulfonic acid, 1,2-dihydro-—exhibits a fluorescence quantum yield 2.6-fold greater than that of naphthalene, as established in Berlman's authoritative Handbook of Fluorescence Spectra of Aromatic Molecules (1971) and cited as the mechanistic basis for developing acenaphthene-based fluorescent labels [1]. This intrinsic photophysical advantage means that any fluorescent probe or label constructed on the acenaphthene-5-sulfonic acid scaffold begins with a 2.6× higher baseline photon emission efficiency relative to an analogous label built on the naphthalene nucleus (which forms the core of dansyl and naphthacyl labels). The Gifford and Leung (1986) study explicitly states that acenaphthene-5-sulfonyl chloride would be expected to provide 2–3 times more sensitivity than the corresponding naphthalene-based label on this basis [1].

Fluorescence spectroscopy Quantum yield Polycyclic aromatic hydrocarbons Label design

Derivatization Reaction Kinetics: AcNSCl vs. Dansyl Chloride Pseudo-First-Order Rate Constants with Amino Acids

Beyond fluorescence intensity, the rate of the derivatization reaction governs practical laboratory throughput. AcNSCl—derived from 5-acenaphthylenesulfonic acid, 1,2-dihydro-—exhibits a pseudo-first-order rate constant for reaction with amino acids that is 1.5 times greater than that of dansyl chloride under identical reaction conditions [1]. This means that for a given amino acid concentration, the acenaphthene-based label reaches completion faster, or alternatively, achieves higher conversion within a fixed reaction time. The 1995 Journal of Chromatography A study that reported this kinetic advantage also demonstrated that acenaphthene-5-sulfonyl hydrazine (AcNH) derivatives of ketosteroids were 10 times more fluorescent than the corresponding dansyl hydrazine derivatives, and that 5-bromoacetyl acenaphthene (AcBr) derivatives of carboxylic acids gave a 15- to 24-fold increase in sensitivity compared to the corresponding naphthacyl bromide derivatives [1].

Reaction kinetics Derivatization efficiency Amino acid labeling Pre-column derivatization

Positional Isomer Selectivity in Further Sulfonation: 5-Sulfonic Acid vs. 3-Sulfonic Acid Isomer Differentiation

When subjected to further sulfonation in 95.2% H₂SO₄ at 25 °C, acenaphthene-5-sulfonic acid (the target compound) and its positional isomer acenaphthene-3-sulfonic acid produce fundamentally different isomer distributions of the resulting disulfonic acids. The 5-sulfonic acid yields 28 ± 3% 3-substitution and 72 ± 3% 8-substitution, whereas the 3-sulfonic acid yields 6 ± 2% 5-substitution, 66 ± 4% 6-substitution, and 28 ± 3% 8-substitution [1]. This means that the 5-isomer directs subsequent electrophilic attack predominantly to the 8-position (72%), producing a relatively clean disulfonation product profile. In contrast, the 3-isomer generates a complex mixture dominated by the 3,6-disulfonic acid (66%), with significant amounts of the 3,8-isomer (28%) and only trace 3,5-disulfonic acid (6%) [1]. The pseudo-first-order rate constants for further sulfonation of the resulting disulfonic acids also differ markedly: (6 ± 2) × 10³ s⁻¹ for 3,5-; (1.9 ± 0.2) × 10³ s⁻¹ for 3,6-; and (2.4 ± 0.3) × 10³ s⁻¹ for 3,8-disulfonic acid in ca. 94% H₂SO₄ at 25 °C [1].

Regioselective sulfonation Disulfonic acid synthesis Isomer distribution Process chemistry

AcBr Derivative Sensitivity for Carboxylic Acid Analysis: 15- to 24-Fold Enhancement over Naphthacyl Bromide Derivatives

The 5-bromoacetyl acenaphthene (AcBr) reagent—synthesized from the 5-acenaphthylenesulfonic acid, 1,2-dihydro- precursor—provides a 15- to 24-fold increase in detection sensitivity for carboxylic acid derivatives compared to the corresponding naphthacyl bromide derivatives when analyzed by HPLC with fluorescence detection [1]. This sensitivity gain was demonstrated in pharmacokinetic studies of ibuprofen, where the AcBr derivatization approach enabled reliable quantification at lower drug concentrations than achievable with naphthalene-based labels [1]. Naphthacyl bromide (2-bromoacetylnaphthalene) represents the closest structural comparator, as both reagents target the carboxylic acid functional group via bromoacetyl displacement. The acenaphthene scaffold's inherently higher quantum yield (see Evidence Item 2) directly explains this 15- to 24-fold sensitivity differential.

Carboxylic acid derivatization Pharmacokinetics Fluorescence detection Ibuprofen analysis

Water Solubility and Salt-Forming Versatility vs. Non-Sulfonated Acenaphthene Derivatives

5-Acenaphthylenesulfonic acid, 1,2-dihydro- is reported to be freely soluble in water—a direct consequence of the highly polar sulfonic acid group—in contrast to the parent hydrocarbon acenaphthene, which is practically insoluble in water . This solubility enables direct use in aqueous reaction media without co-solvents. The sulfonic acid functionality further permits quantitative conversion to a range of salt forms (sodium, CAS 31202-24-1; potassium, available from Sigma-Aldrich as AldrichCPR S406201) . The potassium salt form is listed in Sigma-Aldrich's collection of rare and unique chemicals, underscoring the specialized nature of this compound class . While many aromatic sulfonic acids share the ability to form salts, the combination of high water solubility with the acenaphthene core's photophysical advantages (2.6× quantum yield over naphthalene) is unique to this specific scaffold and cannot be replicated by naphthalenesulfonic acid salts, which lack the extended rigid planar structure responsible for the fluorescence enhancement.

Aqueous solubility Salt formation Dye intermediate Formulation compatibility

Procurement-Validated Application Scenarios for 5-Acenaphthylenesulfonic Acid, 1,2-Dihydro- Based on Quantitative Differentiation Evidence


High-Sensitivity Fluorescent Derivatization Reagent Precursor for HPLC Amino Acid and Peptide Analysis

Laboratories requiring maximum detection sensitivity for amino acid or peptide quantification should procure 5-acenaphthylenesulfonic acid, 1,2-dihydro- as the precursor for in-house preparation of acenaphthene-5-sulfonyl chloride (AcNSCl). The AcNSCl label delivers 10- to 25-fold higher fluorescence intensity compared to the widely used dansyl chloride label, with between-run CVs of 2.8–7.3% [1]. This scenario directly applies to core facilities performing quantitative proteomics, pharmaceutical quality control of peptide therapeutics, and clinical laboratories analyzing amino acid panels in biological fluids. The 1.5× faster reaction kinetics of AcNSCl vs. dansyl chloride further support high-throughput pre-column derivatization workflows [1].

Carboxylic Acid Metabolite Profiling in Pharmacokinetic and Drug Metabolism Studies

Bioanalytical laboratories conducting pharmacokinetic studies of carboxylic acid-containing drugs (e.g., non-steroidal anti-inflammatory drugs such as ibuprofen) benefit from the 5-bromoacetyl acenaphthene (AcBr) reagent derived from the target compound. The AcBr label provides a 15- to 24-fold increase in fluorescence sensitivity over naphthacyl bromide derivatives, enabling reliable quantification of low-concentration metabolites in plasma or tissue homogenates [1]. This sensitivity translates to smaller sample volumes, lower limits of quantification, and the ability to detect metabolites at later time points in the elimination phase, directly improving the quality of pharmacokinetic parameter estimation [1].

Regioselective Synthesis of 3,8-Disulfonic Acid Intermediates for Dye and Pigment Manufacturing

Chemical manufacturers producing sulfonated dye intermediates should select the 5-sulfonic acid isomer (CAS 53700-79-1) when the target downstream product is the 3,8-disulfonic acid derivative, which constitutes 72 ± 3% of the disulfonation product under standard sulfuric acid sulfonation conditions [2]. In contrast, procurement of the 3-sulfonic acid isomer would predominantly yield the 3,6-disulfonic acid (66 ± 4%), a structurally distinct intermediate that leads to different dye chromophores and application properties [2]. The choice of starting isomer thus directly determines the final dye product's sulfonation pattern, which governs shade, solubility, fiber affinity, and regulatory inventory listing.

Water-Soluble Fluorescent Probe Development for Aqueous Biological and Environmental Sensing

Research groups developing fluorescent probes for aqueous-phase detection of amines, carboxylic acids, or phenolic compounds can directly utilize 5-acenaphthylenesulfonic acid, 1,2-dihydro- (DAAS) or its sodium/potassium salts, which are freely soluble in water . The acenaphthene core provides an intrinsic 2.6× fluorescence quantum yield advantage over naphthalene [3], making DAAS-based probes inherently brighter in aqueous media than comparable probes built on the naphthalenesulfonic acid scaffold. This scenario encompasses environmental monitoring of aromatic amine pollutants, in vitro fluorescence imaging applications, and development of high-performance liquid chromatographic methods for phenolic compound analysis in water samples [4].

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